molecular formula C14H10N2O B7779890 10-hydrazinylideneanthracen-9-one

10-hydrazinylideneanthracen-9-one

Cat. No.: B7779890
M. Wt: 222.24 g/mol
InChI Key: NXAUAEWCWZJKIT-UHFFFAOYSA-N
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Description

10-Hydrazinylideneanthracen-9-one is an anthracene derivative featuring a hydrazinylidene group (-NH-N=) at position 10 and a ketone at position 8. This structure confers unique electronic and steric properties, making it a candidate for applications in organic synthesis, coordination chemistry, and materials science. The hydrazinylidene group may enable chelation with metals, similar to N,O-bidentate directing groups observed in related anthraquinone derivatives .

Properties

IUPAC Name

10-hydrazinylideneanthracen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c15-16-13-9-5-1-3-7-11(9)14(17)12-8-4-2-6-10(12)13/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAUAEWCWZJKIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=NN)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound with the identifier “10-hydrazinylideneanthracen-9-one” involves specific chemical reactions and conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction results in the formation of the compound along with imidazolium chloride as a byproduct . The reaction can be represented as follows:

4C3H4N2+C(O)Cl2(C3H3N2)2CO+2[C3H3N2H2]Cl4 \, \text{C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 \, [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} 4C3​H4​N2​+C(O)Cl2​→(C3​H3​N2​)2​CO+2[C3​H3​N2​H2​]Cl

Industrial Production Methods

In industrial settings, the production of the compound with the identifier “this compound” often involves large-scale synthesis using similar reaction conditions. The process is optimized to ensure high yield and purity of the final product. The removal of byproducts and solvents is crucial to obtain the crystalline form of the compound.

Chemical Reactions Analysis

Types of Reactions

The compound with the identifier “10-hydrazinylideneanthracen-9-one” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions involving the compound with the identifier “this compound” include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of the compound with the identifier “this compound” depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

The compound with the identifier “10-hydrazinylideneanthracen-9-one” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which the compound with the identifier “10-hydrazinylideneanthracen-9-one” exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of functional groups and the overall molecular structure.

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

Substituents on the anthracene skeleton significantly influence melting points, solubility, and spectroscopic signatures:

Compound Name Substituent(s) Melting Point (°C) Key Spectral Features (IR/NMR) Reactivity/Applications
10-Methylanthracen-9-one 10-methyl 16.168 C=O stretch ~1700 cm⁻¹ (IR) Model for steric effects studies
10-Ethylanthracen-9-one 10-ethyl 21.684 Alkyl C-H stretches ~2800–3000 cm⁻¹ (IR) Comparative stability analysis
(Anthracen-9-ylmethyl)hydrazine 9-(methyl)-hydrazine Not reported N-H stretches ~3300 cm⁻¹ (IR) Potential ligand for metal chelation
(E)-9-Chloro-10-(2-nitrovinyl)... 10-nitrovinyl, 9-chloro Not reported NO₂ asymmetric stretch ~1520 cm⁻¹ (IR) Electrophilic substitution studies
10-(4-Hydroxybenzylidene)anthracen-9-one 10-benzylidene, 4-OH Not reported Conjugated C=O and C=C stretches (IR) UV/Vis absorption applications

Key Observations :

  • Melting Points: Alkyl substituents (e.g., methyl, ethyl) increase melting points compared to unmodified anthracenone, likely due to enhanced van der Waals interactions .
  • Spectral Signatures : The hydrazinylidene group in 10-hydrazinylideneanthracen-9-one is expected to exhibit N-H stretches (~3300 cm⁻¹) and imine C=N stretches (~1600 cm⁻¹) in IR, distinct from nitro or carbonyl groups in other derivatives .

Comparative Analysis of Substituent Types

  • Nitro Groups : Increase electrophilicity, favoring reactions like nucleophilic aromatic substitution .
  • Benzylidene Groups : Extend conjugation, impacting optical properties and enabling applications in photovoltaics or sensors .

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